molecular formula C16H16IN3 B14334100 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide CAS No. 105758-76-7

2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide

Cat. No.: B14334100
CAS No.: 105758-76-7
M. Wt: 377.22 g/mol
InChI Key: GNFXZCUZQBZXFP-UHFFFAOYSA-N
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Description

2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazine with an iodinating agent. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various halogenated or hydroxylated derivatives.

Scientific Research Applications

2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: This compound is similar in structure but has different substituents, leading to distinct properties and applications.

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’): Another triazine derivative with unique chemical and biological properties.

Uniqueness

2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion

Properties

CAS No.

105758-76-7

Molecular Formula

C16H16IN3

Molecular Weight

377.22 g/mol

IUPAC Name

2-methyl-4,6-diphenyl-1H-triazin-1-ium;iodide

InChI

InChI=1S/C16H15N3.HI/c1-19-17-15(13-8-4-2-5-9-13)12-16(18-19)14-10-6-3-7-11-14;/h2-12,17H,1H3;1H

InChI Key

GNFXZCUZQBZXFP-UHFFFAOYSA-N

Canonical SMILES

CN1[NH2+]C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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